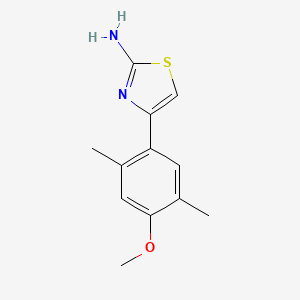

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXEXXVHWOJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424673 | |

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-77-7 | |

| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis Route

The classical and most widely applied method for synthesizing 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis , which proceeds as follows:

Step 1: Preparation of α-haloketone intermediate

The α-haloketone is synthesized by halogenation (usually bromination) of the corresponding ketone precursor. For this compound, the ketone would be derived from the 4-methoxy-2,5-dimethylphenyl moiety.Step 2: Cyclization with thiourea

The α-haloketone is then reacted with thiourea under acidic or neutral conditions. Thiourea serves as the source of both sulfur and nitrogen atoms in the thiazole ring. This reaction leads to nucleophilic substitution followed by cyclization to form the thiazole ring with an amino group at the 2-position.Step 3: Purification

The product is typically purified by crystallization or recrystallization from suitable solvents such as ethanol.

This method is favored for its straightforwardness, relatively mild reaction conditions, and good yields.

One-Pot Multi-Step Synthesis from α-Active Methylene Ketones

A more recent and efficient approach involves a one-pot, four-step synthesis starting from α-active methylene ketones, as described in a study on thiazol-2(3H)-imine derivatives:

- Bromination of α-active methylene ketone using N-bromosuccinimide (NBS) in ethanol with a radical initiator (e.g., benzoyl peroxide).

- Nucleophilic substitution of the brominated intermediate with potassium thiocyanate to introduce the thiocyanate group.

- Condensation with primary amines (aromatic amines similar to the 4-methoxy-2,5-dimethylphenyl amine) to form the thiazole ring.

- Cyclization and isolation of the thiazole derivative.

This method avoids the need for intermediate purification steps such as extraction or chromatography, improving efficiency and yield (up to 80-95% in related compounds). Reaction times vary from 2 to 5 hours of stirring after amine addition.

Alternative Synthetic Routes

Condensation of substituted thioureas with α-bromo ketones: Substituted thioureas can be prepared by reacting anilines with benzoylisothiocyanate followed by saponification. These thioureas are then condensed with α-bromo ketones to form the thiazole ring.

Post-synthetic modifications: Some methods involve further transformations such as deacetylation or substitution reactions on precursor thiazole intermediates to obtain the target compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS), benzoyl peroxide, ethanol, RT | Radical initiator required |

| Thiocyanate substitution | Potassium thiocyanate, ethanol, stirring | Nucleophilic substitution |

| Cyclization with amine | Aromatic primary amine (4-methoxy-2,5-dimethylphenylamine), ethanol, RT to reflux | One-pot, multi-step possible |

| Purification | Crystallization from ethanol or suitable solvents | High purity product obtained |

Research Findings on Yields and Efficiency

- Yields for the one-pot synthesis of related thiazol-2-amine derivatives reach 80-95% under optimized conditions.

- Reaction times range from 2 to 5 hours after amine addition.

- The one-pot method eliminates the need for extraction and chromatography, simplifying scale-up.

- Structural confirmation is typically done by NMR spectroscopy, IR, and X-ray crystallography .

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the thiazole ring or the substituents on the phenyl ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is known for its biological activity, making compounds like 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine promising candidates in drug development.

Antimicrobial Activity

A study demonstrated the antimicrobial properties of thiazole derivatives, including the compound . The compound was effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, when used in conjunction with magnetic nanoparticles . This suggests potential applications in treating infections.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer effects. Research indicates that modifications to the thiazole structure can enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in cancer therapy .

Material Science

The compound's unique chemical structure allows it to be used in creating functional materials, such as coatings and composites.

Coating Applications

The synthesis of magnetic nanoparticles coated with thiazole derivatives has shown promise in enhancing their stability and functionality. These coated nanoparticles can be utilized for targeted drug delivery systems and as contrast agents in medical imaging .

Agricultural Chemistry

Thiazole derivatives have been studied for their potential as agrochemicals due to their biological activity against pests and pathogens.

Pesticidal Activity

Research indicates that compounds similar to this compound exhibit insecticidal properties, making them suitable candidates for developing new pesticides .

Case Study 1: Antibacterial Efficacy

In a recent study, researchers synthesized magnetic nanoparticles coated with this compound. The antibacterial activity was assessed using agar diffusion methods against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control samples. The results highlighted the potential of this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction being investigated. This underscores the need for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in this compound may enhance resonance stabilization compared to nitro-substituted analogs (e.g., 4-(4-nitrophenyl)thiazol-2-amine), which exhibit higher reactivity due to electron withdrawal .

- Halogen Effects : Fluorine substitution (e.g., 4-(5-fluoro-2-methoxyphenyl)thiazol-2-amine) introduces electronegativity and metabolic stability, often critical in drug design .

Anti-inflammatory Activity:

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) : Demonstrated significant inhibition of inflammatory mediators (e.g., COX-2) in vitro, with a melting point of 180°C .

Anticancer Potential:

- MortaparibMild : A triazole-thiazole hybrid inhibits mortalin and PARP1, showing promise in cancer therapy . The target compound’s dimethylphenyl group may mimic hydrophobic interactions seen in mortalin inhibitors.

Biological Activity

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a methoxy-substituted phenyl group. The biological properties of this compound are of significant interest in medicinal chemistry, particularly for its potential anticancer and cytotoxic effects.

- Molecular Formula : C12H14N2OS

- CAS Number : 100134-69-8

- Density : 1.193 g/cm³

- Boiling Point : 384.4 ºC at 760 mmHg

- Flash Point : 186.3 ºC

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The presence of substituents like methoxy groups on the phenyl ring enhances these effects. For instance:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the methoxy substitution is crucial for enhancing anticancer activity.

The mechanism by which thiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is characterized by:

- Phosphatidylserine Externalization : A hallmark of early apoptosis.

- Caspase Activation : Activation of caspase pathways leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

-

Synthesis and Cytotoxicity Evaluation :

- A study synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation.

- Notably, the compound's IC50 values were comparable to established chemotherapeutic agents, suggesting potential as an alternative treatment option.

-

Molecular Docking Studies :

- Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with proteins involved in cell signaling pathways associated with cancer progression.

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, and what are their comparative efficiencies?

- Methodological Answer : The compound can be synthesized via cyclocondensation or Schiff base formation. For example:

- Cyclocondensation : Reacting substituted thioureas with α-haloketones in ethanol under reflux (70–80°C) for 6–8 hours yields thiazole cores .

- Schiff Base Formation : Condensation of 2-aminothiazole derivatives with aldehydes (e.g., veratraldehyde) in ethanol with catalytic acetic acid produces imine-linked analogs .

Efficiency depends on reaction time, solvent polarity, and substituent effects. Yields typically range from 60–85%, with purity confirmed via HPLC or TLC.

Q. Which analytical techniques are most reliable for characterizing this compound's structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯O interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.02 Da) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | ~12.5 | 25°C, inert gas |

| Ethanol | ~8.2 | Reflux |

- Poor aqueous solubility necessitates formulation with co-solvents (e.g., PEG-300 + Tween 80) .

- Stability : Stable at -20°C for 2 years; in solution, use within 1 month at -20°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Conflicting data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-Temperature NMR : Identifies conformational changes or tautomeric equilibria .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed structures .

- Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm) .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

- Methodological Answer : Key SAR findings from analogous thiazol-2-amine derivatives:

- Substituent Effects :

- Methoxy groups enhance lipophilicity (LogP ~4.8) and membrane permeability .

- Halogenation (e.g., 4-Cl) increases antimicrobial potency by 2–3-fold .

- Bioisosteric Replacement : Replacing the thiazole ring with 1,3,4-thiadiazole improves antitumor activity (IC reduction by 40%) .

Q. What mechanistic pathways underlie this compound's antimicrobial or antitumor activity?

- Methodological Answer : Proposed mechanisms include:

- Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via H-bonding with active-site residues (docking scores: -9.2 kcal/mol) .

- DNA Intercalation : Planar aromatic systems (e.g., thiazole-phenyl) disrupt DNA replication in cancer cells, as shown in comet assays .

- Reactive Oxygen Species (ROS) Induction : Elevates intracellular ROS by 2.5-fold in MCF-7 cells, triggering apoptosis .

Q. How does environmental fate analysis inform the handling and disposal of this compound?

- Methodological Answer :

- Degradation Studies : Hydrolysis half-life (t) in water: ~14 days at pH 7; photodegradation accelerates breakdown (t = 2 days under UV light) .

- Waste Management : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur oxides. Avoid landfill disposal due to groundwater contamination risks .

Q. What crystallographic parameters are critical for resolving polymorphism in this compound?

- Methodological Answer : Key parameters include:

- Unit Cell Dimensions : Monoclinic vs. orthorhombic systems (e.g., space group with Z = 4) .

- Hydrogen-Bonding Networks : Centrosymmetric dimers via N–H⋯O interactions (bond length: 2.78 Å) stabilize specific polymorphs .

- Thermal Analysis (DSC) : Detect melting point variations (>5°C) between polymorphic forms .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- DFT-Based Transition State Analysis : Identifies energy barriers for rate-limiting steps (e.g., cyclization ΔG‡ = 25–30 kcal/mol) .

- Solvent Screening : COSMO-RS simulations predict ethanol as optimal for yield (85%) vs. DMF (72%) due to lower activation entropy .

- Scale-Up Protocols : Maintain stoichiometric ratios (1:1.05 for amine:aldehyde) and use gradient cooling to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.